Teichomycin

説明

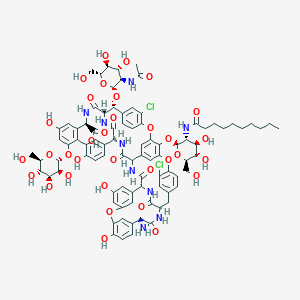

Teichomycin is a glycopeptide antibiotic produced by the actinobacterium Actinoplanes teichomyceticus. It is used in the prophylaxis and treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis . This compound is known for its ability to inhibit bacterial cell wall peptidoglycan synthesis, making it a crucial antibiotic in clinical settings .

作用機序

Target of Action

Teicoplanin, a glycopeptide antibiotic, primarily targets the bacterial cell wall . It specifically binds to the D-Ala-D-Ala terminus of lipid II, a critical component in the last (extracellular) step of peptidoglycan biosynthesis .

Mode of Action

Teicoplanin inhibits peptidoglycan polymerization, a crucial process in bacterial cell wall synthesis . By binding to the D-Ala-D-Ala terminus of lipid II, it prevents the cross-linking of peptidoglycan chains, thereby inhibiting bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The biochemical pathway affected by teicoplanin is the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall and provides structural strength. By inhibiting its synthesis, teicoplanin disrupts the cell wall structure, leading to bacterial cell death .

Pharmacokinetics

Teicoplanin exhibits a triexponential decay in its pharmacokinetics, with half-lives of 0.4 to 1 hour, 4.7 to 15.4 hours, and 83 to 168 hours . The volume of distribution at steady state is 0.9 to 1.6 L/kg . It is predominantly bound to plasma proteins (90% to 95%) and is eliminated predominantly by the kidneys . Only 2 to 3% of an intravenously administered dose is metabolized .

Result of Action

The primary result of teicoplanin’s action is the death of the bacterial cell . By inhibiting peptidoglycan synthesis, teicoplanin disrupts the bacterial cell wall, leading to cell lysis and death . This makes it effective in treating various infections caused by gram-positive bacteria .

Action Environment

The efficacy of teicoplanin can be influenced by various environmental factors. For instance, the absorption rate and clearance of teicoplanin can be affected by the patient’s renal function . Furthermore, the effectiveness of teicoplanin can be influenced by the bacterial strain and its resistance mechanisms .

生化学分析

Biochemical Properties

Teicoplanin binds the D-Ala-D-Ala terminus of lipid II in the last (extracellular) step of peptidoglycan biosynthesis, leading to bacterial death . This interaction inhibits bacterial cell wall peptidoglycan synthesis . The strength of teicoplanin is considered to be due to the length of the hydrocarbon chain .

Cellular Effects

Teicoplanin has been shown to be effective in treating serious staphylococcal and streptococcal infections . It has been demonstrated to be effective in the treatment of pseudomembranous colitis and Clostridium difficile-associated diarrhea, with comparable efficacy with vancomycin .

Molecular Mechanism

The mechanism of action of teicoplanin is to inhibit bacterial cell wall peptidoglycan synthesis . It binds the D-Ala-D-Ala terminus of lipid II, thereby leading to bacterial death .

Temporal Effects in Laboratory Settings

Teicoplanin has a long elimination half-life ranging from 83 to 163 hours . Due to its prolonged half-life, measurement of the minimum inhibitory concentration (Cmin) value on Day 4 before reaching steady state is recommended .

Dosage Effects in Animal Models

While specific studies on dosage effects of teicoplanin in animal models are limited, it is generally recognized that a target Cmin value of 15–30 mg/L results in increased clinical efficacy in patients with non-complicated MRSA infections .

Metabolic Pathways

Teicoplanin is very-highly bound to plasma albumin, and therefore patients with hypoalbuminaemia have higher unbound fractions of teicoplanin . An increase in the unbound fraction may result in an increased volume of distribution and clearance of teicoplanin, which can lead to reduced total teicoplanin concentrations .

Transport and Distribution

Teicoplanin is highly bound to serum albumin, and therefore patients with hypoalbuminaemia have higher unbound fractions of teicoplanin . An increase in the unbound fraction may result in an increased volume of distribution and clearance of teicoplanin, which can lead to reduced total teicoplanin concentrations .

Subcellular Localization

Given its mechanism of action, it is likely that teicoplanin interacts with its target, the D-Ala-D-Ala terminus of lipid II, at the bacterial cell wall .

準備方法

Synthetic Routes and Reaction Conditions

Teichomycin is synthesized through a complex biosynthetic pathway involving multiple enzymatic steps. The biosynthesis starts with the formation of a heptapeptide core, which is then modified by glycosylation, chlorination, and acylation reactions . The key enzymes involved in these steps include glycosyltransferases, halogenases, and acyltransferases .

Industrial Production Methods

Industrial production of teicoplanin involves fermentation using Actinoplanes teichomyceticus. The fermentation broth is subjected to various purification steps, including decolorization, adsorption, and chromatographic separation, to isolate the different components of teicoplanin . The final product is obtained as a lyophilized powder, which is reconstituted for clinical use .

化学反応の分析

Types of Reactions

Teichomycin undergoes several types of chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the chemical reactions of teicoplanin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of teicoplanin with modified functional groups. These derivatives are often studied for their enhanced antibacterial activity and reduced toxicity .

科学的研究の応用

Teichomycin has a wide range of scientific research applications, including:

類似化合物との比較

Teichomycin is often compared with other glycopeptide antibiotics, such as vancomycin and oritavancin. While all three antibiotics share a similar mechanism of action, teicoplanin is unique in its structure and spectrum of activity . Unlike vancomycin, teicoplanin has a longer half-life and requires less frequent dosing . Oritavancin, on the other hand, has a broader spectrum of activity but is more expensive .

List of Similar Compounds

生物活性

Teichomycin, a compound derived from the actinomycete Actinoplanes teichomyceticus, is a notable antibiotic with a significant biological activity profile. This article explores its efficacy against various bacterial strains, particularly focusing on its action against gram-positive bacteria, its comparative effectiveness with other antibiotics, and relevant case studies.

Overview of this compound

This compound is classified into two main variants: This compound A1 and This compound A2 . Both variants exhibit strong antibacterial properties, primarily targeting gram-positive bacteria, with limited activity against some gram-negative strains. The discovery of these antibiotics marks an important advancement in the treatment of infections caused by resistant bacterial strains.

This compound functions by inhibiting cell wall synthesis in bacteria, similar to other glycopeptide antibiotics like vancomycin. This mechanism is crucial for its effectiveness against pathogens such as Staphylococcus aureus and Enterococcus faecalis. The structural characteristics of this compound, including its ability to bind to peptidoglycan precursors, enhance its antibacterial potency.

Comparative Activity

A series of studies have demonstrated the comparative efficacy of this compound against various bacterial strains. Below is a summary table illustrating the in vitro activities of this compound A2 compared to vancomycin:

| Bacterial Strain | This compound A2 (MIC μg/mL) | Vancomycin (MIC μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1 |

| Enterococcus faecalis | 1 | 2 |

| Streptococcus pneumoniae | 0.25 | 0.5 |

| Listeria monocytogenes | 0.5 | 1 |

MIC = Minimum Inhibitory Concentration

These results indicate that this compound A2 exhibits comparable or superior activity against several clinically relevant strains when juxtaposed with vancomycin, suggesting its potential utility in antibiotic therapy for resistant infections .

Animal Models

In experimental studies involving mice infected with sensitive strains of bacteria, both this compound A1 and A2 demonstrated significant therapeutic effects. Mice treated with these antibiotics showed a high survival rate and clearance of infection without notable toxicity. These findings underscore the potential for this compound to be used in clinical settings for treating severe bacterial infections .

Pharmacokinetics and Safety Profile

This compound has been noted for its favorable pharmacokinetic properties, including a long half-life and high protein binding capacity. These characteristics contribute to sustained antibacterial activity while minimizing adverse effects. Studies have shown low acute toxicity levels in animal models, reinforcing the safety profile of this antibiotic .

特性

IUPAC Name |

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNLLBUOHPVGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H97Cl2N9O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1879.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。